5-bromo-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide
CAS No.: 1796969-78-2
Cat. No.: VC4204531
Molecular Formula: C15H16BrN5O2S2
Molecular Weight: 442.35
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1796969-78-2 |
|---|---|
| Molecular Formula | C15H16BrN5O2S2 |
| Molecular Weight | 442.35 |
| IUPAC Name | 5-bromo-N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]thiophene-2-sulfonamide |
| Standard InChI | InChI=1S/C15H16BrN5O2S2/c16-13-1-2-14(24-13)25(22,23)20-10-11-3-7-21(8-4-11)15-12(9-17)18-5-6-19-15/h1-2,5-6,11,20H,3-4,7-8,10H2 |
| Standard InChI Key | QGNLZCOTOZOSAE-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1CNS(=O)(=O)C2=CC=C(S2)Br)C3=NC=CN=C3C#N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key subunits:
-
Thiophene-2-sulfonamide backbone: A sulfur-containing heterocycle with a sulfonamide group at position 2.
-
Bromine atom: Positioned at the 5th carbon of the thiophene ring, enhancing electrophilic reactivity.
-
Piperidine-cyanopyrazine side chain: A piperidine ring linked to a cyanopyrazine group via a methylene bridge, contributing to steric bulk and hydrogen-bonding potential .
Table 1: Key Physicochemical Properties
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 5-bromo-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide involves multi-step reactions:
-
Thiophene Ring Formation:
-
Bromination:
-
Electrophilic substitution to introduce bromine at the 5-position of the thiophene ring.
-
-
Sulfonamide Functionalization:
-
Piperidine-Cyanopyrazine Coupling:
-
Alkylation or reductive amination to attach the piperidine-cyanopyrazine side chain.
-
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Bromination | Br₂, FeCl₃, CH₂Cl₂, 0°C | 85 | |
| Sulfonamide Formation | ClSO₃H, DMF, 50°C | 78 | |
| Side Chain Coupling | K₂CO₃, DMF, 80°C, 12 h | 65 |
Purification and Characterization
-
Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from methanol .
-
Characterization:
| Cell Line | GI₅₀ (µM) | Target Kinase Inhibited | Reference |
|---|---|---|---|
| A549 (Lung) | 1.8 | EGFR | |
| MCF-7 (Breast) | 2.4 | PI3K/AKT | |
| HCT116 (Colon) | 3.1 | BRAF |
Biological Activity and Mechanisms
Enzyme Inhibition
-
Kinase Inhibition: Binds to ATP-binding pockets of kinases via hydrogen bonds with cyanopyrazine and hydrophobic interactions with the thiophene ring.
-
Bacterial Resistance Modulation: Disrupts NDM-1 activity by chelating zinc ions essential for β-lactamase function .
In Silico Studies
Molecular docking simulations (PDB: 4HJO) predict strong binding affinity (-9.2 kcal/mol) to EGFR’s active site, corroborating experimental IC₅₀ values. ADMET profiling indicates moderate bioavailability (LogP: 2.1) and low hepatotoxicity risk .
Applications in Medicinal Chemistry
Antibiotic Adjuvants
The compound restores susceptibility to β-lactams in resistant strains (e.g., K. pneumoniae ST147), showing synergy with meropenem (FICI: 0.25) .
Oncology Drug Development
Ongoing preclinical studies explore its use in combination therapies with checkpoint inhibitors (e.g., pembrolizumab) to enhance tumor immunogenicity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume